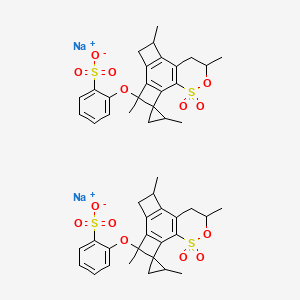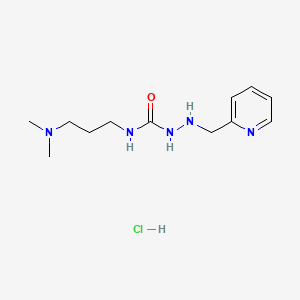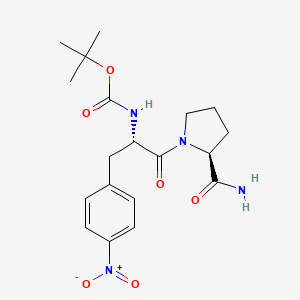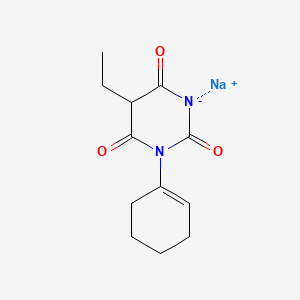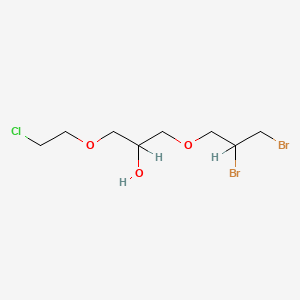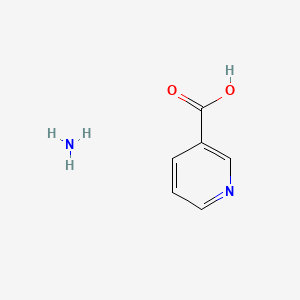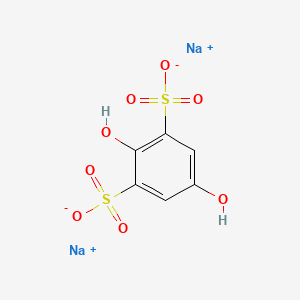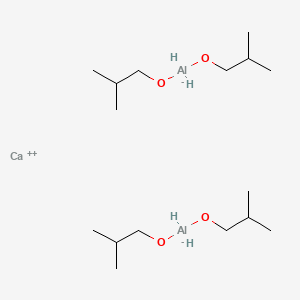
5-Methylpentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a derivative of pentacosane, characterized by the presence of a methyl group at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
5-Methylpentacosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylpentacosane in biological systems involves its role as a pheromone or signaling molecule. In insects, it acts as a behavioral synergist, enhancing the effectiveness of other pheromones. The molecular targets include olfactory receptors, which detect the compound and trigger specific behavioral responses .
Comparison with Similar Compounds
Pentacosane: The parent compound without the methyl group.
7-Methyltricosane: Another methylated alkane with similar properties but a different carbon chain length.
5,11-Dimethylpentacosane: A related compound with two methyl groups, known for its role in insect communication.
Uniqueness: 5-Methylpentacosane is unique due to its specific methylation pattern, which influences its physical properties and biological activity. Its role as a pheromone component in certain insect species highlights its importance in ecological and behavioral studies .
Properties
CAS No. |
22331-49-3 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(3)24-7-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
YEIGKGQALVCSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

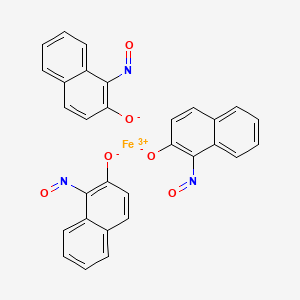
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

